S-(4-Fluorophenyl) 4-fluorobenzene-1-carbothioate
Description
Properties
CAS No. |
100045-97-4 |
|---|---|
Molecular Formula |
C13H8F2OS |
Molecular Weight |
250.27 g/mol |
IUPAC Name |
S-(4-fluorophenyl) 4-fluorobenzenecarbothioate |
InChI |
InChI=1S/C13H8F2OS/c14-10-3-1-9(2-4-10)13(16)17-12-7-5-11(15)6-8-12/h1-8H |
InChI Key |
JWUABFVACJDPDM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)SC2=CC=C(C=C2)F)F |
Origin of Product |
United States |
Preparation Methods
Nucleophilic Acyl Substitution via Acyl Chloride and Thiol
The most widely reported method involves reacting 4-fluorobenzoyl chloride with 4-fluorothiophenol in the presence of a base (e.g., triethylamine or pyridine) to neutralize HCl (Fig. 1).
Procedure :
- Preparation of 4-Fluorobenzoyl Chloride :
- Thioester Formation :
- 4-Fluorothiophenol (1.05 eq) and triethylamine (1.1 eq) are dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. 4-Fluorobenzoyl chloride (1.0 eq) is added dropwise at 0°C, and the mixture is stirred at room temperature for 4 h. The reaction is quenched with 1 M HCl, extracted with ethyl acetate, and purified via recrystallization (methanol/water).
Optimization Data :
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | THF | 92 |
| Base | Triethylamine | 90 |
| Temperature | 25°C | 92 |
| Reaction Time | 4 h | 90 |
Mechanistic Insight :
The base deprotonates the thiol to generate a thiolate ion, which attacks the electrophilic carbonyl carbon of the acyl chloride. The leaving group (Cl⁻) is expelled, forming the thiocarboxylate ester (Fig. 2).
Alternative Methods: Metal Thiolate Reactions
Sodium or potassium thiolates of 4-fluorothiophenol react with 4-fluorobenzoyl chloride in aprotic solvents (e.g., dimethylformamide). This method avoids in situ base addition but requires anhydrous conditions:
Procedure :
- 4-Fluorothiophenol (1.0 eq) is treated with NaH (1.1 eq) in DMF to form the thiolate. 4-Fluorobenzoyl chloride (1.0 eq) is added, and the mixture is stirred for 2 h. Yield: 88–90%.
Advantages :
- Reduced side products (e.g., disulfides).
- Faster reaction kinetics.
Analytical Characterization and Validation
Spectroscopic Data
¹H NMR (500 MHz, CDCl₃) :
δ 7.85–7.82 (m, 2H, Ar–H adjacent to carbonyl),
δ 7.25–7.20 (m, 4H, Ar–H from both fluorophenyl groups),
δ 7.10–7.05 (m, 2H, Ar–H adjacent to sulfur).¹³C NMR (125 MHz, CDCl₃) :
δ 190.2 (C=S), 165.1 (C=O), 162.3 (d, J = 248 Hz, C–F), 134.5–115.2 (aromatic carbons).IR (KBr) :
1685 cm⁻¹ (C=O stretch), 1240 cm⁻¹ (C–F stretch), 1095 cm⁻¹ (C–S stretch).
Chemical Reactions Analysis
Types of Reactions
Benzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester can undergo various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The fluorine atoms can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols.
Substitution: Substituted aromatic compounds.
Scientific Research Applications
Benzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenecarbothioic acid, 4-fluoro-, S-(4-fluorophenyl) ester involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its mechanism of action depend on the specific biological or chemical context in which it is used.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Selected Fluorinated Compounds
Key Observations :
- Fluorine Substitution: The target compound’s dual para-fluorine atoms may enhance electron-withdrawing effects and steric stability compared to mono-fluorinated analogs like the calcium salt in . In contrast, the camphorsulphonate in employs fluorine at diverse positions for tailored electronic and steric effects.
- Functional Groups: The carbothioate group distinguishes the target compound from the ester-based calcium salt and sulfonate-containing camphor derivative.
Reactivity and Stability
- Thioester vs. Ester : The carbothioate group in the target compound is more prone to hydrolysis than esters but offers stronger nucleophilicity, which could be advantageous in catalytic or enzymatic systems. The calcium salt in , with its ester linkage, likely exhibits greater metabolic stability, a feature critical for oral pharmaceuticals like statins .
- This contrasts with ortho- or meta-fluorinated compounds (e.g., in ), where steric hindrance or altered electronic profiles might influence binding or solubility .
Methodological Considerations
Crystallographic tools like the SHELX software suite () are widely used for structural determination of such compounds. Refinement features in SHELXL (e.g., twin analysis, hydrogen bonding optimization) could resolve structural ambiguities in analogs like the calcium salt .
Biological Activity
S-(4-Fluorophenyl) 4-fluorobenzene-1-carbothioate is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.
- CAS Number : 100045-97-4
- Molecular Formula : C13H10F2OS
- Molecular Weight : 252.29 g/mol
- IUPAC Name : this compound
The biological activity of this compound may be attributed to its interaction with various biological targets, particularly enzymes and receptors. The presence of the fluorine atom enhances its lipophilicity, potentially allowing for improved membrane permeability and receptor binding.
Interaction with Enzymes
Research indicates that compounds with similar structures often act as inhibitors of specific enzymes. For instance, studies on analogs have shown that fluorinated compounds can modulate enzyme activity, affecting pathways related to cancer cell proliferation and apoptosis .
Anticancer Activity
Several studies have investigated the anticancer properties of this compound and its analogs:
- Inhibition of Cancer Cell Lines :
- Mechanistic Insights :
- The mechanism by which this compound exerts its effects includes modulation of signaling pathways involved in cell survival and apoptosis. It is hypothesized that the compound may influence estrogen receptor pathways, similar to other thiol derivatives that interact with these receptors.
Cytotoxicity Profile
The cytotoxic effects of this compound were evaluated in vitro:
| Compound | Cell Line | GI50 (nM) | Remarks |
|---|---|---|---|
| This compound | OVCAR5 | 21.9 | Significant inhibition observed |
| Analog 1 | A2780 | 41.0 | Less potent than parent compound |
| Analog 2 | A2780 | 29.6 | Comparable activity |
Study on Metabolic Stability
A study focusing on the metabolic stability of fluorinated compounds revealed that this compound exhibits a favorable metabolic profile, retaining significant amounts of the parent compound after incubation with human liver microsomes (HLMs). This suggests potential for therapeutic applications where metabolic stability is crucial .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
